N-(4-fluorophenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound characterized by the presence of fluorophenyl, methanesulfonyl, and indole groups
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with indole-3-acetic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE can be compared with other similar compounds, such as:
N-(4-FLUOROPHENYL)-4-METHOXYBENZYLAMINE: This compound also contains a fluorophenyl group but differs in its overall structure and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of an indole ring and exhibits different chemical and biological properties.
4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide: This compound shares the fluorophenyl group but has a different functional group arrangement.
The uniqueness of N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H21FN2O3S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-6-8-18(9-7-17)16-31(29,30)23-14-27(22-5-3-2-4-21(22)23)15-24(28)26-20-12-10-19(25)11-13-20/h2-14H,15-16H2,1H3,(H,26,28) |
InChI Key |
RTJFESJEOJZYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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